1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1h-pyrazole-4-carboxylic acid
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Overview
Description
1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromopyridine moiety, a cyclopropyl group, and a pyrazole ring, making it a versatile intermediate for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common approach is to start with 5-bromopyridine-2-carboxylic acid as the precursor. The cyclopropyl group can be introduced through a cyclopropanation reaction, and the pyrazole ring can be formed via a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The bromopyridine moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the bromine atom into a hydrogen atom, resulting in different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromopyridine derivatives with various oxidation states.
Reduction: Hydrogenated bromopyridine derivatives.
Substitution: Bromopyridine derivatives with different substituents.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study biological processes and pathways involving pyrazole derivatives.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application and the specific derivatives involved.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)ethanone
5-Bromopyridin-2-ol
1-(5-Bromopyridin-2-yl)piperidin-3-ol
Uniqueness: 1-(5-Bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid is unique due to its combination of a bromopyridine moiety, a cyclopropyl group, and a pyrazole ring. This combination provides distinct chemical properties and reactivity compared to similar compounds, making it a valuable intermediate in various applications.
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-8-3-4-10(14-5-8)16-11(7-1-2-7)9(6-15-16)12(17)18/h3-7H,1-2H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTHVQCHQHFTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=NC=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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